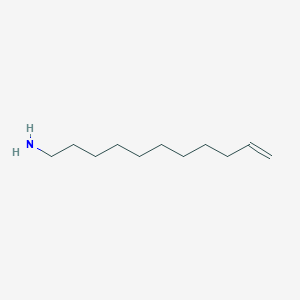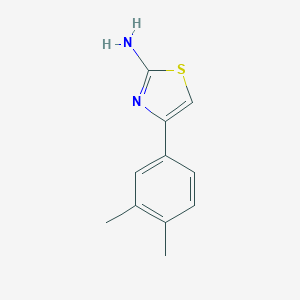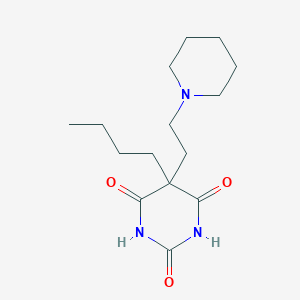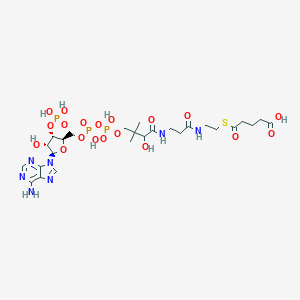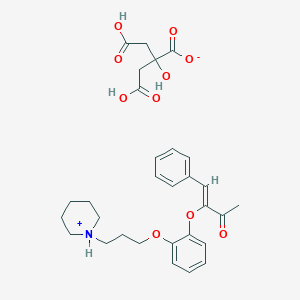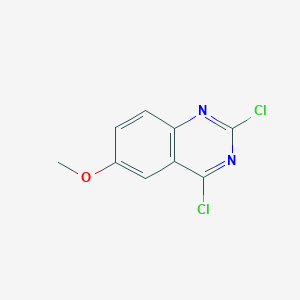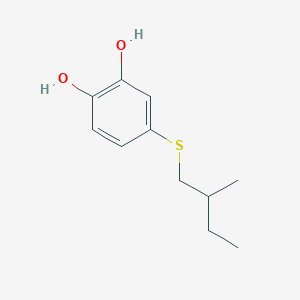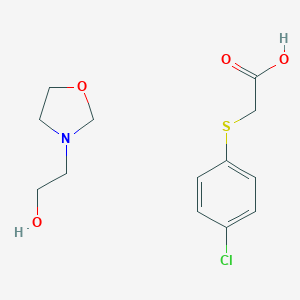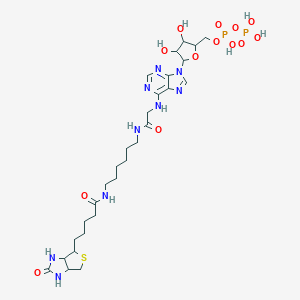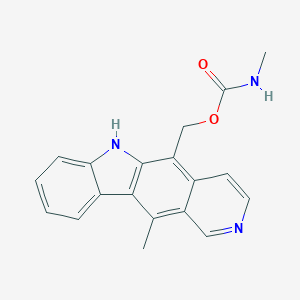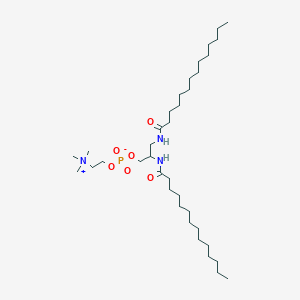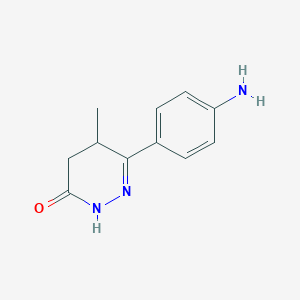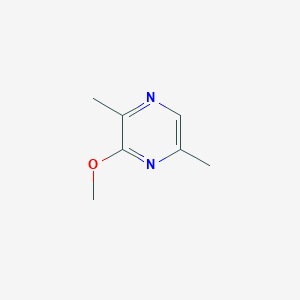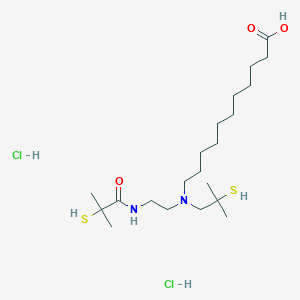
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine, also known as UDENYCA, is a synthetic compound that has been developed for scientific research applications. It is a thiol-modified ethylenediamine derivative that has been shown to have potential as a therapeutic agent for a variety of conditions.
Wirkmechanismus
The mechanism of action of N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine is not fully understood, but it is believed to be related to its thiol-modified structure. This compound is thought to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of pro-inflammatory cytokines. It has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, inhibition of cancer cell growth, and modulation of enzyme activity. It has also been shown to have a protective effect on the liver and kidneys in animal models, and to improve cognitive function in aged rats.
Vorteile Und Einschränkungen Für Laborexperimente
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine has several advantages for use in lab experiments, including its high purity and stability, and its ability to inhibit the growth of cancer cells in vitro. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several potential future directions for research on N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine, including its use as a therapeutic agent for cancer and other diseases, its potential as a neuroprotective agent, and its use in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine is synthesized through a multi-step process that involves the reaction of 11-Undecanoic acid with ethylenediamine, followed by the addition of 2-methyl-2-mercaptopropylamine. The resulting compound is purified through a series of chromatographic techniques to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and oxidative stress. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. This compound has been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
108736-69-2 |
|---|---|
Molekularformel |
C21H44Cl2N2O3S2 |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
11-[2-[(2-methyl-2-sulfanylpropanoyl)amino]ethyl-(2-methyl-2-sulfanylpropyl)amino]undecanoic acid;dihydrochloride |
InChI |
InChI=1S/C21H42N2O3S2.2ClH/c1-20(2,27)17-23(16-14-22-19(26)21(3,4)28)15-12-10-8-6-5-7-9-11-13-18(24)25;;/h27-28H,5-17H2,1-4H3,(H,22,26)(H,24,25);2*1H |
InChI-Schlüssel |
FCCYYQWYTLCMRS-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(CCCCCCCCCCC(=O)O)CCNC(=O)C(C)(C)S)S.Cl.Cl |
Kanonische SMILES |
CC(C)(CN(CCCCCCCCCCC(=O)O)CCNC(=O)C(C)(C)S)S.Cl.Cl |
Andere CAS-Nummern |
108736-69-2 |
Synonyme |
DADT-FA N-(11-undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



